molecular formula C21H21N3OS B2777343 3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2310144-60-4

3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2777343
CAS No.: 2310144-60-4
M. Wt: 363.48
InChI Key: WNFIMAMTDVQJMD-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound featuring a pyrazole ring, a thiophene-substituted benzoyl group, and an azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its azabicyclo octane core and thiophene-substituted benzoyl group differentiate it from other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-21(16-4-2-15(3-5-16)17-8-11-26-14-17)24-18-6-7-19(24)13-20(12-18)23-10-1-9-22-23/h1-5,8-11,14,18-20H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFIMAMTDVQJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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